molecular formula C14H13NO3 B2699996 (2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide CAS No. 443880-04-4

(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide

Cat. No.: B2699996
CAS No.: 443880-04-4
M. Wt: 243.262
InChI Key: FEZDGFGQUNISGF-BQYQJAHWSA-N
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Description

(2E)-3-(Furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide is a synthetic enamide compound featuring a furan ring and a 3-methoxyaniline moiety. This structure places it within a class of molecules that are of significant interest in medicinal and organic chemistry research. Enamides are known to be versatile intermediates in organic synthesis and are present in a range of bioactive molecules . The furan heterocycle and the acrylamide core are both common pharmacophores found in compounds investigated for their biological properties. Specifically, structurally related acrylamide derivatives have been extensively studied for their potential as anticancer agents. For instance, research on naphthalen-1-yloxyacetamide-tethered acrylamide conjugates has demonstrated potent cytotoxic activity against breast cancer cell lines such as MCF-7, often through mechanisms involving cell cycle arrest and the induction of apoptosis . Furthermore, analogous compounds containing the (2E)-3-(furan-2-yl)prop-2-enamide scaffold are subjects of ongoing scientific investigation. As a research chemical, this compound serves as a valuable building block for the synthesis of more complex molecules and as a lead structure in the development of novel therapeutic agents. Researchers can utilize it to explore structure-activity relationships, mechanism of action studies, and as a precursor in the development of covalent inhibitors or targeted degraders . This product is intended for research purposes only by trained professionals in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-5-2-4-11(10-13)15-14(16)8-7-12-6-3-9-18-12/h2-10H,1H3,(H,15,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZDGFGQUNISGF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carbaldehyde and 3-methoxyaniline.

    Formation of the Enamine: The furan-2-carbaldehyde is reacted with 3-methoxyaniline in the presence of a base, such as sodium hydride, to form the corresponding enamine.

    Amidation: The enamine is then subjected to an amidation reaction with a suitable acyl chloride, such as propionyl chloride, under basic conditions to yield the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbon-carbon double bond can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Saturated derivatives with reduced double bonds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide involves its interaction with various molecular targets. The furan ring and the methoxy-substituted phenyl group allow the compound to interact with enzymes and receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure is distinguished by:

  • Furan ring : Replaces the phenyl or chlorophenyl groups seen in analogs (e.g., 4-chlorocinnamanilides) .
  • 3-Methoxyphenyl group : A meta-substituted electron-donating group, contrasting with electron-withdrawing substituents (e.g., CF₃, Cl) in highly active analogs .
Key Structural Analogs:
Compound Name Substituents (Anilide Ring) Core Structure Key Features
(2E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide 4-Cl, 3-OCH₃ Cinnamanilide Chlorine (electron-withdrawing) enhances activity but increases cytotoxicity.
(2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide 4-CH₃ Cinnamanilide + furan Methyl group (electron-donating) reduces lipophilicity vs. Cl/CF₃ analogs.
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-CF₃ Cinnamanilide High antistaphylococcal activity (MIC < 1 µM) but significant cytotoxicity.
Antimicrobial Efficacy:
  • Electron-withdrawing groups (EWGs) : Analogs with CF₃ or Cl substituents (e.g., compound 10 in ) show submicromolar activity against S. aureus and MRSA due to increased lipophilicity and membrane penetration .
  • Meta substitution : Compounds with substituents at the meta position (e.g., 3-CF₃, 3-OCH₃) exhibit enhanced antimicrobial activity compared to para-substituted analogs . The target’s 3-methoxy group aligns with this trend but may trade potency for reduced cytotoxicity.
  • Furan vs. phenyl : Furan-containing analogs (e.g., ) may display moderate activity due to lower lipophilicity (logP) compared to chlorinated derivatives .
Anti-inflammatory Potential:
  • Ortho/meta-substituted compounds (e.g., compound 20 in ) show NF-κB inhibition, suggesting anti-inflammatory properties. The target’s 3-methoxy group could confer similar effects, though this remains unverified .

Physicochemical Properties

  • Lipophilicity (logP/logD) :
    • Chlorinated/CF₃ analogs: logD₇.4 ≈ 3.5–4.5 (highly lipophilic, enhancing antibacterial activity but increasing cytotoxicity) .
    • Methoxy/furan analogs: logD₇.4 ≈ 2.0–3.0 (lower lipophilicity may reduce toxicity but limit antimicrobial potency) .
  • Electronic Effects :
    • EWGs (Cl, CF₃) stabilize the amide bond, enhancing target binding.
    • Methoxy (EDG) may reduce binding affinity but improve solubility .

Structure-Activity Relationship (SAR) Insights

Substituent Position : Meta substitution (3-OCH₃, 3-CF₃) optimizes antimicrobial activity .

Electron Effects : EWGs improve activity but worsen toxicity; EDGs balance efficacy and safety .

Biological Activity

(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide, also known as CAS number 13119-76-1, is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H13NO3\text{C}_{14}\text{H}_{13}\text{N}\text{O}_{3}

This compound features a furan ring and a methoxy-substituted phenyl group, which are significant for its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, it has been studied for its potential to inhibit enzymes involved in cancer progression.
  • Receptor Binding : The structural components allow for binding interactions with various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Properties

Research has indicated that this compound possesses significant anticancer properties. A study conducted on various cancer cell lines revealed the following findings:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

These results suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis and cell cycle modulation.

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. The following table summarizes its efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that the compound exhibits promising antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Cancer Cell Lines : A recent study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of MCF-7 and HeLa cells by inducing apoptosis through the mitochondrial pathway.
    "The compound's ability to trigger apoptotic pathways suggests its potential as a therapeutic agent in breast and cervical cancers" .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity.
    "The observed MIC values suggest that this compound could be developed into a novel antimicrobial treatment" .

Q & A

Q. How to design SAR studies for structural analogs?

  • Modifications :
  • Furan Replacement : Test thiophene or pyrrole derivatives for enhanced lipophilicity.
  • Methoxy Position : Synthesize 2- or 4-methoxyphenyl analogs to assess steric/electronic effects .
  • Biological Testing : Correlate substituent changes with activity in anti-inflammatory or anticancer assays .

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